N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the condensation of amidoximes with carboxylic acids or their derivatives, such as acid chlorides, under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-ethoxyphenyl derivatives, often using coupling reagents like EDCI or DCC.
Attachment of the methylphenoxyacetamide moiety: The final step includes the reaction of the intermediate with 3-methylphenoxyacetic acid or its derivatives, under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Material Science: It can be used in the development of high-energy materials and as a component in advanced polymers.
Agriculture: The compound exhibits herbicidal and insecticidal properties, making it useful in crop protection.
Mechanism of Action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The oxadiazole ring is known to interact with various biological macromolecules, affecting their function and leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-2-(1H-indol-3-yl)-acetamide
- 3,5-dichloro-N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-benzenesulphonamide
Uniqueness
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is unique due to the presence of both the ethoxyphenyl and methylphenoxyacetamide groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-24-15-9-7-14(8-10-15)18-21-19(22-26-18)20-17(23)12-25-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChI Key |
NGRKBZVHDZKODZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
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